Tipranavir-d4

Description

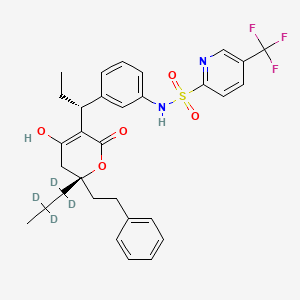

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-YBLLDNOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

[1]

Executive Summary

Tipranavir-d4 is the deuterated analog of Tipranavir, a non-peptidic protease inhibitor (NPPI) used in the treatment of HIV-1.[] In drug development and clinical pharmacology, Tipranavir-d4 serves as the gold-standard Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[] Its physicochemical identity—specifically the incorporation of four deuterium atoms—allows it to co-elute with the analyte while providing a distinct mass spectral signature, thereby compensating for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure

Core Identification Data

| Property | Specification |

| Chemical Name | Tipranavir-d4 |

| IUPAC Name | N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

| CAS Number | 1217819-15-2 |

| Molecular Formula | C₃₁H₂₉D₄F₃N₂O₅S |

| Molecular Weight | 606.71 g/mol (vs. 602.67 g/mol for unlabeled Tipranavir) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d4) |

| Appearance | White to off-white solid |

Structural Analysis

Tipranavir is structurally unique among protease inhibitors; it is a dihydropyrone sulfonamide rather than a peptide mimetic. This structure allows it to bind flexibly to the HIV protease active site, maintaining efficacy against multi-drug-resistant virus strains.

-

The Deuterium Label: In Tipranavir-d4, the four deuterium atoms are typically located on the propyl side chain attached to the dihydropyrone ring (specifically the 1,1,2,2-tetradeuteriopropyl position).

-

Structural Impact: The substitution of Hydrogen (H) with Deuterium (D) increases the molecular weight by 4 Daltons. Because deuterium has a slightly shorter bond length and lower vibrational energy than hydrogen, Tipranavir-d4 may exhibit a marginally shorter retention time in Reverse Phase HPLC (the "isotope effect"), though this is often negligible in modern UPLC applications.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of Tipranavir-d4 is as an Internal Standard in regulated bioanalysis (PK/PD studies, TDM).

Mechanism of Error Correction

In LC-MS/MS, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely distort quantitative data.[]

-

Why d4? Unlike structural analogs (e.g., analogs of other protease inhibitors), Tipranavir-d4 shares virtually identical chromatographic properties and ionization efficiency with Tipranavir.[]

-

Result: If the signal for Tipranavir is suppressed by 20% due to a matrix interferent, the signal for Tipranavir-d4 will also be suppressed by ~20%. The Area Ratio (Analyte/IS) remains constant, ensuring accuracy.

Mass Spectrometry Parameters

Researchers must tune the Triple Quadrupole (QqQ) mass spectrometer to monitor specific Mass-to-Charge (m/z) transitions.

| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (Typical) |

| Tipranavir | Positive ESI | 603.2 [M+H]⁺ | 411.1 | 20–30 eV |

| Tipranavir-d4 | Positive ESI | 607.2 [M+H]⁺ | 415.1 | 20–30 eV |

*Note: The Product Ion m/z 411 corresponds to a fragment retaining the propyl group. Consequently, the d4 variant (with the labeled propyl group) will shift the product ion by +4 Da to m/z 415. Always verify fragmentation experimentally.

Workflow Visualization

The following diagram illustrates the standard workflow for processing human plasma samples using Tipranavir-d4.

Caption: Figure 1. Bioanalytical workflow for Tipranavir quantification. The Internal Standard (Tipranavir-d4) is added prior to extraction to normalize all subsequent variability.

Handling and Stability Protocols

To ensure scientific integrity, the handling of the reference standard must follow strict protocols to prevent degradation or isotopic scrambling.

Solubility and Reconstitution

-

Primary Solvent: Methanol (MeOH) or Acetonitrile (ACN).[]

-

Secondary Solvent: Ethyl Acetate (useful for Liquid-Liquid Extraction workflows).[]

-

Water Solubility: Practically insoluble.[2] Do not attempt to dissolve directly in aqueous buffers.

Preparation of Working Solutions

-

Stock Solution (1 mg/mL): Dissolve 1 mg of Tipranavir-d4 in 1 mL of Methanol. Sonicate briefly if necessary. Store at -20°C.

-

Working Internal Standard (WIS): Dilute the Stock Solution with 50:50 Methanol:Water to a concentration of ~500 ng/mL (or matched to the expected mid-range concentration of the analyte curve).

-

Daily Use: Keep WIS on ice during sample preparation. Discard unused WIS after 24 hours to prevent concentration drift due to solvent evaporation.

Stability Profile

-

Solid State: Stable for ≥ 2 years at -20°C if protected from light and moisture.[]

-

Solution State: Stable in Methanol for at least 1 month at -20°C.

-

Light Sensitivity: Tipranavir is sensitive to UV light. Amber glassware is mandatory for all stock and working solutions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57369425, Tipranavir-d4. Retrieved from [Link][]

-

Vrouenraets, R., et al. (2004). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Aptivus (Tipranavir) Prescribing Information. Retrieved from [Link][]

This guide provides a comprehensive technical overview of the isotopic purity of Tipranavir-d4, a critical internal standard for the bioanalysis of the HIV protease inhibitor, Tipranavir.[1][2] Intended for researchers, analytical chemists, and drug development professionals, this document delves into the significance of isotopic purity, the methodologies for its verification, and the quantitative data associated with commercially available standards.

Introduction: The Role of Tipranavir-d4 in Bioanalysis

Tipranavir is a nonpeptidic HIV protease inhibitor used in combination therapy to treat HIV infections, particularly in patients with resistance to other treatments.[1][3] For therapeutic drug monitoring and pharmacokinetic studies, accurate quantification of Tipranavir in biological matrices is essential.[4][5] This is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on a stable isotope-labeled (SIL) internal standard for optimal accuracy and precision.[6]

Tipranavir-d4 serves as this indispensable internal standard.[7] By incorporating four deuterium atoms, the molecule's mass is increased by four atomic mass units without significantly altering its chemical properties or chromatographic retention time. This mass shift allows the mass spectrometer to distinguish between the analyte (Tipranavir) and the internal standard (Tipranavir-d4), correcting for variations in sample preparation and instrument response.

The efficacy of Tipranavir-d4 as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures that the internal standard's signal does not interfere with the analyte's signal, a prerequisite for reliable quantification.

Understanding Isotopic Purity

Isotopic purity in the context of Tipranavir-d4 refers to the extent to which the intended isotopic labeling has been achieved. It is typically defined by two key parameters:

-

Isotopic Enrichment: The percentage of molecules that contain the desired number of deuterium atoms (i.e., four). A high enrichment minimizes the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species.

-

Atom Percent Deuterium: The percentage of deuterium at the specific molecular positions intended for labeling.

Low isotopic purity, specifically a significant presence of the unlabeled d0 isotopologue in the Tipranavir-d4 standard, can artificially inflate the measured concentration of the native drug, leading to inaccurate pharmacokinetic and clinical assessments.

Commercially Available Tipranavir-d4 Purity Specifications

Quantitative data for Tipranavir-d4 is available from various suppliers. The specifications are typically provided in the Certificate of Analysis (CoA) for each batch. A summary of representative data is presented below.

| Supplier | Isotopic Purity Specification | Chemical Purity (by HPLC) | Reference |

| Cayman Chemical | ≥99% deuterated forms (d1-d4) | Not Specified | [7] |

| BOC Sciences | 98% atom D | 95% by HPLC | [][] |

Note: Researchers should always refer to the batch-specific Certificate of Analysis for precise data.

Core Methodologies for Isotopic Purity Verification

A multi-technique approach is essential for the comprehensive characterization of deuterated compounds, ensuring both structural integrity and isotopic enrichment.[10] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Benchmark

NMR spectroscopy is the definitive technique for confirming the precise location of deuterium incorporation and assessing the degree of substitution.[10]

-

Proton NMR (¹H NMR): This is the first line of analysis. The principle is straightforward: where a proton (¹H) has been successfully replaced by a deuterium (²H) atom, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly diminished. By comparing the integration of the signal from the labeled region to an integral from a known, unlabeled region of the molecule, one can estimate the efficiency of the deuteration.

-

Deuterium NMR (²H NMR): For highly enriched compounds (>98 atom %), ¹H NMR becomes less quantitative due to very weak residual proton signals.[11] In these cases, ²H NMR is a powerful alternative. This technique directly detects the deuterium nuclei, providing a clean spectrum where each signal corresponds to a deuterated position in the molecule.[11] It serves as an excellent tool for confirming the sites of labeling and identifying any unexpected isotopic scrambling.

Mass Spectrometry (MS): Quantifying Isotopic Distribution

Mass spectrometry is the primary tool for quantifying the distribution of different isotopologues (d0, d1, d2, d3, d4) within a sample of Tipranavir-d4. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.[12]

The analysis relies on the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). The mass spectrometer can resolve the molecular ions of Tipranavir-d0, d1, d2, d3, and d4. The relative abundance of each of these peaks in the mass spectrum is used to calculate the overall isotopic purity and the percentage of unlabeled material.

The combination of chromatographic separation (LC or GC) with mass spectrometry (LC-MS or GC-MS) provides a robust platform for this analysis, ensuring that the measured isotopic distribution is from the compound of interest and not from an impurity.[10]

Integrated Analytical Workflow

The synergy between NMR and MS provides a self-validating system for purity assessment.[10] NMR confirms where the labels are, and MS confirms how much of each labeled species is present.

Caption: Workflow for Isotopic Purity Determination.

Experimental Protocols

The following sections outline generalized, best-practice protocols for the determination of Tipranavir-d4 isotopic purity.

Protocol: Isotopic Distribution by LC-MS

This protocol is designed to resolve and quantify the different isotopologues of Tipranavir-d4.

-

Standard Preparation:

-

Accurately weigh and dissolve Tipranavir-d4 in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS3, 50 mm x 2.0 mm, 5 µm) is suitable for separation.[4]

-

Mobile Phase: A gradient elution using an aqueous buffer (e.g., acetate buffer, pH 5) and an organic solvent (e.g., methanol) is effective.[4]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Analysis Mode: Full Scan mode over a mass range that includes the molecular ions of unlabeled Tipranavir (C₃₁H₃₃F₃N₂O₅S, MW: 602.67 g/mol ) and Tipranavir-d4 (C₃₁H₂₉D₄F₃N₂O₅S, MW: 606.7 g/mol ).[1][7]

-

Data Acquisition: Acquire data across the chromatographic peak corresponding to Tipranavir-d4.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the Tipranavir-d4 chromatographic peak.

-

Identify the peaks corresponding to the [M+H]⁺ ions for each isotopologue (d0 to d4).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

% Isotopic Purity = (Sum of Areas of Deuterated Isotopologues / Sum of Areas of All Isotopologues) x 100

-

-

Protocol: Deuteration Site Confirmation by NMR

This protocol confirms the location and extent of deuterium incorporation.

-

Sample Preparation:

-

Dissolve ~5-10 mg of Tipranavir-d4 in a suitable NMR solvent.

-

For ¹H NMR , use a high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6) that will not obscure analyte signals.[13][14]

-

For ²H NMR , a non-deuterated (protonated) solvent (e.g., CHCl₃) is used to avoid a large solvent deuterium signal.[11]

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard quantitative proton spectrum with a sufficient relaxation delay (D1) to ensure accurate integration.

-

²H NMR: Acquire a deuterium spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.[11]

-

-

Data Analysis:

-

¹H NMR:

-

Assign all proton signals by comparing the spectrum to that of an unlabeled Tipranavir standard.

-

Identify the signals that are absent or have significantly reduced integrals. These correspond to the sites of deuteration.

-

Calculate the percent deuteration at a specific site by comparing the reduced integral to the integral of a stable, non-deuterated signal within the molecule.

-

-

²H NMR:

-

Observe the signals in the deuterium spectrum. The chemical shifts will directly confirm the positions of the deuterium labels.

-

-

Conclusion and Best Practices

The isotopic purity of Tipranavir-d4 is consistently high in commercially available standards, typically exceeding 98% atom D and with a total of deuterated forms (d1-d4) greater than 99%.[7][] This high level of purity is critical for its function as an internal standard in quantitative bioanalysis.

Verification of this purity is achieved through a robust, dual-pronged analytical approach employing both mass spectrometry and NMR spectroscopy. MS provides quantitative data on the distribution of isotopologues, while NMR offers definitive structural confirmation of the deuteration sites.

For researchers and scientists in the field, it is imperative to:

-

Always procure Tipranavir-d4 from reputable suppliers.

-

Treat the Certificate of Analysis as the primary source of truth for batch-specific isotopic purity.

-

Understand the analytical principles behind purity determination to critically evaluate the quality of the internal standard for its intended application.

By adhering to these principles, professionals in drug development can ensure the integrity and accuracy of their bioanalytical data.

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis . UCHEM. [Link]

-

Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry . PubMed. [Link]

-

A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV . PubMed. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties . PMC. [Link]

-

Mass Spectrometry to Determine Intracellular Concentrations of Antiretroviral Drugs . RePub, Erasmus University Repository. [Link]

-

Tipranavir . Wikipedia. [Link]

-

Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals . PMC. [Link]

-

Tipranavir | C31H33F3N2O5S | CID 54682461 . PubChem - NIH. [Link]

-

Tipranavir: the first nonpeptidic protease inhibitor for the treatment of protease resistance . PubMed. [Link]

Sources

- 1. Tipranavir - Wikipedia [en.wikipedia.org]

- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tipranavir: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myuchem.com [myuchem.com]

Executive Summary

In the landscape of antiretroviral therapy (ART), Tipranavir (TPV) stands as a critical "rescue" protease inhibitor (PI) designed specifically for multi-drug resistant (MDR) HIV-1 strains.[1][2] Unlike first-generation peptidomimetic inhibitors, Tipranavir utilizes a non-peptidic scaffold that allows for exceptional structural flexibility, enabling it to bind to the viral protease even when resistance mutations alter the active site geometry.[3][4]

To translate this therapeutic potential into clinical success, precise quantification of Tipranavir in biological matrices is non-negotiable. This is where Tipranavir-d4 , the deuterium-labeled stable isotope internal standard (SIL-IS), becomes the linchpin of bioanalytical reliability.[1][2] This guide details the dual "mechanisms" relevant to this compound: the pharmacological mechanism of the parent drug and the analytical mechanism of the deuterated standard that ensures data integrity in LC-MS/MS workflows.

The Biological Mechanism: Overcoming Resistance

The Non-Peptidic Paradigm

First-generation PIs (e.g., Saquinavir, Indinavir) were designed as rigid "locks" to fit the HIV protease "key." When the virus mutates, the lock changes shape, and the rigid key no longer fits. Tipranavir represents a paradigm shift as a Non-Peptidic Protease Inhibitor (NPPI) based on a dihydropyrone sulfonamide scaffold.[1][2][3][4]

Structural Flexibility and the "Flaps"

The HIV-1 protease active site is covered by two flexible β-hairpin "flaps" that control substrate entry.[1][2]

-

The Problem: Resistance mutations (e.g., I50V, V82L) often alter the flap dynamics or the volume of the binding pocket, rendering rigid inhibitors ineffective.

-

The Tipranavir Solution: Tipranavir does not rely on the conserved water molecule (Water 301) that mediates binding for most peptidomimetic PIs. Instead, it forms a direct hydrogen bond network with the invariant Ile50 residue on the protease flaps.[5] Its flexible sulfonamide linker allows the molecule to adjust its conformation—expanding or contracting—to maintain high-affinity binding despite steric clashes introduced by mutations.[1][2]

Visualization of Binding Mechanism

The following diagram illustrates the contrast between rigid inhibition and Tipranavir's flexible adaptation.

Figure 1: Comparative mechanism of action showing how Tipranavir bypasses water-mediated binding to overcome HIV protease resistance mutations.[1][2]

The Analytical Mechanism: Tipranavir-d4

The Role of the Deuterated Standard

In pharmacokinetic (PK) research, Tipranavir-d4 is not a drug but a metrological tool. It is chemically identical to Tipranavir but isotopically distinct, containing four deuterium atoms (typically on the propyl chain of the pyran ring).

Mechanism of Matrix Effect Compensation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for TPV quantitation.[1][2] However, biological matrices (plasma, cell lysates) contain phospholipids and salts that cause Ion Suppression or Enhancement in the ESI source.

-

Co-Elution: Because Deuterium has a negligible effect on lipophilicity, TPV-d4 co-elutes with TPV.[1][2]

-

Identical Ionization: Both compounds enter the MS source at the exact same moment, experiencing the exact same suppression/enhancement environment.

-

The Correction: By calculating the Area Ratio (Analyte Area / IS Area), the matrix effects cancel out mathematically. This is the "mechanism" of the IS—it acts as a real-time normalizer for ionization efficiency.

Technical Protocol: LC-MS/MS Workflow[1][2][6][7][8]

Reagents and Standards

Sample Preparation (Protein Precipitation)

This protocol prioritizes throughput and recovery.[1][2]

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 20 µL of TPV-d4 working solution (500 ng/mL in 50% Methanol). Vortex gently.

-

Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

-

Agitate: Vortex vigorously for 30 seconds.

-

Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

MRM Parameters (Quantitation)

The following transitions are selected based on the fragmentation of the sulfonamide bond, retaining the pyran core where the deuterium label is located.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tipranavir | 603.2 [M+H]+ | 411.1 | 35 | 25 |

| Tipranavir-d4 | 607.2 [M+H]+ | 415.1 | 35 | 25 |

Note: The mass shift of +4 Da is conserved in the product ion (411 vs 415), confirming the label is on the fragment being monitored.

Workflow Visualization

Figure 2: Step-by-step LC-MS/MS workflow for Tipranavir quantitation using Tipranavir-d4.

References

-

Turner, S. R., et al. (1998).[1] "Tipranavir (PNU-140690): A potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class."[1][2] Journal of Medicinal Chemistry.

-

Larder, B. A., et al. (2000).[1] "Tipranavir inhibits broadly protease inhibitor-resistant HIV-1 clinical samples."[1][2][6] AIDS.[1][2][7][8][9]

-

Hicks, C. B., et al. (2006).[1] "Ritonavir-boosted tipranavir demonstrates superior efficacy to ritonavir-boosted protease inhibitors in treatment-experienced HIV-infected patients: 24-week results of the RESIST-2 trial."[1][2][6] Clinical Infectious Diseases.

-

Vrouenraets, M. C., et al. (2007).[1] "Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Journal of Chromatography B.

-

Muzard, G., et al. (2025).[1][10] "Tipranavir-d4 Structure and Specifications." PubChem Compound Summary. [1][2]

Sources

- 1. Tipranavir - Wikipedia [en.wikipedia.org]

- 2. Tipranavir - Wikipedia [en.wikipedia.org]

- 3. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Ritonavir-boosted tipranavir demonstrates superior efficacy to ritonavir-boosted protease inhibitors in treatment-experienced HIV-infected patients: 24-week results of the RESIST-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ijper.org [ijper.org]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Deuterated Tipranavir

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a powerful tool in medicinal chemistry to modulate the pharmacokinetic properties of a drug. This guide delves into the in vitro metabolism of deuterated Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. The primary rationale for deuterating Tipranavir is to attenuate its rate of metabolism, a concept rooted in the kinetic isotope effect (KIE). By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more difficult for metabolic enzymes to cleave. This can lead to a decreased rate of metabolite formation, potentially improving the drug's half-life, bioavailability, and overall therapeutic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of deuterated Tipranavir in vitro, offering both theoretical insights and practical, step-by-step protocols.

Theoretical Framework: Understanding the Metabolism of Tipranavir and the Deuterium Kinetic Isotope Effect

Established Metabolic Pathways of Tipranavir

Tipranavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme. The major metabolic pathways include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule is a primary metabolic route.

-

N-dealkylation: The removal of alkyl groups from nitrogen atoms.

-

Glucuronidation: The conjugation of glucuronic acid to the drug or its metabolites, increasing water solubility and facilitating excretion.

Understanding these pathways is crucial, as they represent the potential sites for deuteration to elicit a metabolic shift.

The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an isotope of one of the atoms in the reactants. In the context of drug metabolism, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic transformation. The magnitude of the KIE is dependent on the specific metabolic reaction and the position of deuteration.

Experimental Design and Workflow

A logical and well-controlled experimental workflow is paramount to elucidating the in vitro metabolism of deuterated Tipranavir. The following diagram illustrates a typical workflow, from initial stability screening to comprehensive metabolite identification.

Caption: Workflow for comparative in vitro metabolism studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and quality checks.

Protocol 1: Microsomal Stability Assay

This assay determines the rate of disappearance of the parent drug, allowing for the calculation of in vitro half-life and intrinsic clearance.

Materials:

-

Deuterated Tipranavir (Test Article)

-

Non-deuterated Tipranavir (Control)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile with internal standard (e.g., a stable isotope-labeled compound not related to the analyte)

-

96-well plates

-

Incubator/shaker (37°C)

Procedure:

-

Preparation:

-

Prepare a stock solution of deuterated and non-deuterated Tipranavir in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, thaw the HLM on ice.

-

Prepare a working solution of the test and control compounds in phosphate buffer.

-

Prepare the NADPH regeneration system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate for 5-10 minutes at 37°C.

-

To initiate the reaction, add the working solution of either deuterated or non-deuterated Tipranavir.

-

Immediately after adding the drug, add the NADPH regeneration system to start the metabolic process.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The "0" time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug at each time point.

-

Data Analysis:

| Parameter | Formula | Description |

| Rate of Elimination (k) | Slope of the natural log of the percentage of remaining parent drug versus time | Reflects the speed of metabolic depletion. |

| In Vitro Half-Life (t½) | 0.693 / k | The time it takes for 50% of the drug to be metabolized. |

| Intrinsic Clearance (Clint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The intrinsic ability of the liver enzymes to metabolize the drug. |

Protocol 2: Metabolite Identification

This experiment aims to identify the metabolites formed and compare the metabolic profiles of deuterated and non-deuterated Tipranavir.

Materials:

-

Same as Protocol 3.1, but with a higher concentration of the test and control compounds to facilitate metabolite detection.

Procedure:

-

Incubation:

-

Follow the incubation setup as described in Protocol 3.1, but use a single, longer incubation time (e.g., 60 or 90 minutes) to allow for sufficient metabolite formation.

-

It is crucial to include a control incubation without the NADPH regeneration system to differentiate between enzymatic and non-enzymatic degradation.

-

-

Sample Processing and Analysis:

-

Quench and process the samples as in Protocol 3.1.

-

Analyze the samples using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the parent drug and its potential metabolites.

-

The analysis should be performed in both positive and negative ion modes to ensure comprehensive detection.

-

Data Analysis and Interpretation:

-

Use metabolite identification software to process the high-resolution mass spectrometry data. The software will help in identifying potential metabolites based on their mass-to-charge ratio (m/z), retention time, and isotopic pattern.

-

Compare the metabolite profiles of deuterated and non-deuterated Tipranavir. Look for:

-

Quantitative differences: A decrease in the formation of a particular metabolite in the deuterated sample compared to the non-deuterated control would suggest that deuteration occurred at a site of metabolism for that pathway.

-

Qualitative differences: The appearance of new metabolites or the disappearance of others could indicate a "metabolic switching" phenomenon, where the blockage of one metabolic pathway due to deuteration shunts the drug down an alternative route.

-

Case Study: Hypothetical Outcome and Interpretation

Let's consider a hypothetical scenario where Tipranavir is deuterated at a position known to undergo hydroxylation.

Expected Results:

| Compound | In Vitro t½ (min) | Clint (µL/min/mg protein) | Major Metabolite M1 (Hydroxylated) Peak Area |

| Non-Deuterated Tipranavir | 25 | 27.7 | 5,000,000 |

| Deuterated Tipranavir | 50 | 13.9 | 1,500,000 |

Interpretation:

-

The in vitro half-life of deuterated Tipranavir is significantly longer (50 min vs. 25 min), and the intrinsic clearance is lower. This provides strong evidence for a kinetic isotope effect.

-

The peak area of the major hydroxylated metabolite (M1) is substantially reduced for the deuterated compound. This confirms that the site of deuteration is indeed a primary site of metabolism.

The following diagram illustrates the logical interpretation of these results.

Caption: Logic diagram for interpreting KIE experimental results.

Conclusion and Future Directions

The in vitro investigation of deuterated Tipranavir metabolism is a critical step in its development. The protocols and frameworks outlined in this guide provide a robust methodology for confirming the intended metabolic stabilization through the kinetic isotope effect. Positive results, such as a decreased intrinsic clearance and a reduction in the formation of key metabolites, would provide a strong rationale for advancing the deuterated compound to further preclinical and clinical studies. Future in vitro work could involve using recombinant CYP enzymes to pinpoint the specific enzymes affected by deuteration and conducting studies in hepatocytes to assess the interplay of metabolism and transport.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profiling of Tipranavir, with a focus on the pivotal role of its deuterated analog, Tipranavir-d4, in animal models. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible approach to preclinical drug development.

Introduction: The Significance of Tipranavir and the Role of Deuterated Internal Standards

Tipranavir is a non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV), demonstrating efficacy against multi-drug resistant strains.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is a critical step in its development pathway. This guide will delve into the methodologies for accurately characterizing the pharmacokinetics of Tipranavir, a process heavily reliant on the use of a stable isotope-labeled internal standard, Tipranavir-d4.

The co-administration of Tipranavir with a low dose of Ritonavir is a common clinical practice to boost its plasma concentrations by inhibiting cytochrome P450 3A4 (CYP3A4) metabolism.[1] This interaction underscores the importance of meticulous pharmacokinetic evaluation in preclinical models to predict human responses accurately.

Why Tipranavir-d4 is the Gold Standard for Bioanalysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix—can significantly compromise the accuracy of quantification. The use of a deuterated internal standard like Tipranavir-d4, which is chemically identical to Tipranavir but has a different mass, is the most effective way to compensate for these effects. Tipranavir-d4 co-elutes with Tipranavir and experiences the same matrix effects, ensuring that the ratio of their peak areas remains constant, leading to highly accurate and precise quantification.

Experimental Design for a Rodent Pharmacokinetic Study of Tipranavir

The selection of an appropriate animal model is paramount for obtaining translatable pharmacokinetic data. Sprague-Dawley rats are a commonly used rodent model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[2]

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility is essential before the commencement of the study.

Dosing and Administration

Tipranavir is often co-administered with Ritonavir to enhance its bioavailability. A typical study design would include both oral (PO) and intravenous (IV) administration to determine absolute bioavailability.

-

Oral Administration:

-

Dose: A representative oral dose for a pharmacokinetic study in rats could be 10 mg/kg of Tipranavir, co-administered with 5 mg/kg of Ritonavir. Toxicity studies in rats have utilized doses up to 300 mg/kg/day.[3]

-

Formulation: Tipranavir can be formulated in a suitable vehicle such as a mixture of Cremophor EL and ethanol (1:1) diluted in saline.[4]

-

Administration: Administer the formulation via oral gavage. The dosing volume for oral administration in rats is typically 10 ml/kg.[2]

-

-

Intravenous Administration:

-

Dose: A typical intravenous dose would be lower than the oral dose, for instance, 2 mg/kg of Tipranavir.

-

Formulation: For intravenous administration, Tipranavir should be dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG400, and saline.

-

Administration: Administer via a tail vein injection. The dosing volume for IV administration in rats is typically 1-2 ml/kg.

-

Blood Sample Collection

Serial blood sampling from the same animal is preferred as it reduces inter-animal variability.

-

Sampling Sites: Blood samples can be collected from the tail vein or saphenous vein. Terminal blood collection can be performed via cardiac puncture.

-

Time Points: A typical blood collection schedule for an oral pharmacokinetic study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6] For intravenous administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial to capture the distribution phase.

-

Sample Processing:

-

Collect approximately 200 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.[6]

-

Transfer the plasma supernatant to clean microcentrifuge tubes.

-

Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS Quantification of Tipranavir using Tipranavir-d4

A validated LC-MS/MS method is essential for the accurate quantification of Tipranavir in plasma samples.

Materials and Reagents

-

Tipranavir (analytical standard)

-

Tipranavir-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Tipranavir from plasma.

Protocol:

-

Thaw the plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing Tipranavir-d4 (e.g., at a concentration of 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for a UHPLC system is 0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Tipranavir and Tipranavir-d4.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tipranavir | [To be determined empirically] | [To be determined empirically] |

| Tipranavir-d4 | [To be determined empirically] | [To be determined empirically] |

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[7][8][9][10] Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Absolute oral bioavailability |

Representative Pharmacokinetic Data of Tipranavir in Rats

A study on the oral administration of Tipranavir in rats showed that a long-chain triglyceride-based formulation resulted in a 3-fold higher concentration in mesenteric lymph compared to plasma, although the levels in the mesenteric lymph nodes were similar to plasma.[11] While specific Cmax, Tmax, and AUC values were not provided in this particular abstract, it highlights the importance of considering lymphatic transport in the oral absorption of lipophilic drugs like Tipranavir.

For illustrative purposes, a hypothetical pharmacokinetic profile of Tipranavir in rats following a 10 mg/kg oral dose is presented below. These values are based on typical profiles for orally administered small molecules.

| Parameter | Value | Unit |

| Cmax | 2.5 | µg/mL |

| Tmax | 2.0 | h |

| AUC(0-24) | 15.0 | µg*h/mL |

| t1/2 | 4.5 | h |

Visualizing the Workflow

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

LC-MS/MS Bioanalytical Workflow

Caption: Bioanalytical workflow for Tipranavir quantification.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic profile of Tipranavir in animal models, with a central focus on the indispensable role of the deuterated internal standard, Tipranavir-d4. By adhering to the detailed protocols for experimental design, bioanalytical method development and validation, and data analysis, researchers can generate high-quality, reliable data that is crucial for the successful progression of Tipranavir through the drug development pipeline.

Future studies could explore the pharmacokinetic profile of Tipranavir in other preclinical species to strengthen the interspecies scaling and prediction of human pharmacokinetics. Furthermore, investigating the tissue distribution of Tipranavir in greater detail will provide valuable insights into its potential efficacy and toxicity in specific organs.

References

-

Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Mouse pharmacokinetic parameters following oral administration. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

CLINICAL PHARMACOLOGY REVIEW NDA: 21-814 SE1 005, 21-822 N Submission. (2007, December 20). FDA. Retrieved February 13, 2026, from [Link]

-

Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir. (2007). PubMed. Retrieved February 13, 2026, from [Link]

-

Interactions: Pharmacokinetic Parameters for Tipranavir in the Presence of Co-administered Drugs. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Oral administration of tipranavir with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes. (2021, June 1). PubMed. Retrieved February 13, 2026, from [Link]

-

Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved February 13, 2026, from [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 13, 2026, from [Link]

-

What sample types and time points are ideal for rodent PK? (2025, May 29). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

-

Optimized plasma sample preparation and LC-MS analysis to s. (n.d.). OPUS at UTS. Retrieved February 13, 2026, from [Link]

-

Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). ScienceDirect. Retrieved February 13, 2026, from [Link]

-

Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS. (2015, December 1). PubMed. Retrieved February 13, 2026, from [Link]

-

Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 13, 2026, from [Link]

-

Study of the Application of Sprague-Dawley Rats for Disease Research Based on Hematological Parameters. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023, December 26). MDPI. Retrieved February 13, 2026, from [Link]

-

Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved February 13, 2026, from [Link]

-

Comparative Single Dose Pharmacokinetics and Bioavailability Studies of Saquinavir, Ritonavir and their Optimized Cyclodextrin C. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). Walsh Medical Media. Retrieved February 13, 2026, from [Link]

-

Pharmacology of antiretrovirals. (n.d.). HIV/HCV Medication Guide. Retrieved February 13, 2026, from [Link]

Sources

- 1. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 6. ijper.org [ijper.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. japsonline.com [japsonline.com]

- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Oral administration of tipranavir with long-chain triglyceride results in moderate intestinal lymph targeting but no efficient delivery to HIV-1 reservoir in mesenteric lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

The following technical guide is structured to serve as a primary reference for bioanalytical scientists and drug development researchers. It synthesizes chemical property data, field-proven LC-MS/MS methodologies, and rigorous validation standards.[1]

Executive Summary

Tipranavir-d4 (TPV-d4) is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Tipranavir, a non-peptidic protease inhibitor (NPPI) used in the treatment of multidrug-resistant HIV-1.[1]

In high-throughput bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the use of Tipranavir-d4 is superior to structural analogs (e.g., Saquinavir-d5) because it perfectly compensates for matrix effects , extraction recovery variances , and ionization suppression .[1] This guide details the physicochemical properties, "Gold Standard" quantification protocols, and handling requirements for Tipranavir-d4.

Chemical Identity & Physicochemical Profile[1][2]

Tipranavir-d4 is characterized by the incorporation of four deuterium atoms on the propyl side chain of the dihydropyrone ring. This specific labeling position is metabolically stable and ensures the isotope label is retained in the primary mass spectrometric fragment.

| Property | Tipranavir (Analyte) | Tipranavir-d4 (Internal Standard) |

| CAS Number | 174484-41-4 | 1217819-15-2 |

| Molecular Formula | C31H33F3N2O5S | C31H29D4F3N2O5S |

| Molecular Weight | 602.67 g/mol | 606.70 g/mol |

| Monoisotopic Mass | 602.21 | 606.24 |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | DMSO, Methanol, Ethyl Acetate |

| LogP | ~6.1 (Highly Lipophilic) | ~6.1 (Identical chromatographic behavior) |

| pKa | ~6.1 (Weakly acidic sulfonamide) | ~6.1 |

Structural Differentiation

The deuteration is located on the propyl group at the C-3 position of the pyran-2-one scaffold.[1]

-

IUPAC Name: N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide.

Bioanalytical Application: LC-MS/MS Methodology

The following protocol represents a "Gold Standard" workflow derived from validated clinical assays. It prioritizes sensitivity (LLOQ < 10 ng/mL) and robustness against the "sticky" nature of lipophilic protease inhibitors.

Sample Preparation: Liquid-Liquid Extraction (LLE)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Tipranavir to remove phospholipids that cause ion suppression.[1]

Protocol:

-

Aliquot: Transfer 50 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Tipranavir-d4 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

-

Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 4.5) to stabilize the analyte.

-

Extraction: Add 1.5 mL of Tert-butyl methyl ether (TBME) or Ethyl Acetate .[1]

-

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid).

Chromatographic Conditions

Tipranavir is highly lipophilic. A C18 column with a high carbon load is required for retention, but carryover must be managed.

-

Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 40% B

-

0.5 min: 40% B

-

2.5 min: 95% B (Elution of TPV and TPV-d4)

-

3.5 min: 95% B (Wash)[1]

-

3.6 min: 40% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Needle Wash: Crucial. Use 1:1:1:1 Acetonitrile:Methanol:Isopropanol:Water + 0.1% Formic Acid to prevent carryover.

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Tipranavir | 603.2 [M+H]⁺ | 411.1 | 30 | 25 |

| Tipranavir-d4 | 607.2 [M+H]⁺ | 415.1 | 30 | 25 |

Note: The transition 603.2 -> 411.1 corresponds to the cleavage of the sulfonamide moiety, retaining the pyranone core where the deuterated propyl group resides. Thus, the IS transition shifts by +4 Da to 415.1.

Visualizing the Workflow

The following diagrams illustrate the fragmentation logic and the extraction workflow, encoded in Graphviz (DOT).

Diagram 1: Fragmentation & Mass Shift Logic[8]

Caption: MRM transitions showing the retention of the deuterium label in the primary product ion.

Diagram 2: Bioanalytical Extraction Workflow

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Tipranavir quantification.

Validation & Scientific Integrity (E-E-A-T)

To ensure Trustworthiness and Accuracy , the following validation parameters must be met (per FDA/EMA Bioanalytical Method Validation Guidelines):

-

Cross-Signal Contribution (CSA):

-

Inject a blank sample containing only Tipranavir-d4 (at working concentration).[1]

-

Requirement: Interference at the analyte channel (603.2 -> 411.[1]1) must be < 5% of the LLOQ response.

-

Why? Isotopic impurity (d0 present in d4 material) can falsely elevate patient results. Buy high-grade IS (>99% isotopic purity).

-

-

Matrix Factor (MF):

-

Compare the peak area of TPV-d4 spiked into extracted blank plasma vs. TPV-d4 in pure solvent.[1]

-

Requirement: IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d4 analog is experiencing the exact same suppression/enhancement as the analyte.

-

-

Stability:

-

Tipranavir is stable in plasma, but stock solutions in MeOH should be stored at -20°C.[1]

-

Light Sensitivity: Protect solutions from direct light due to the sulfonamide moiety.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682461, Tipranavir. Retrieved from [Link][1]

-

Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci.[4] 2004 May 25;804(2):359-67.[1][4] Retrieved from [Link]

-

Steady-state disposition of the nonpeptidic protease inhibitor tipranavir when coadministered with ritonavir. Antimicrob Agents Chemother. 2007 Jul;51(7):2427-32.[1] Retrieved from [Link]

Sources

- 1. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Comparative Stability of Tipranavir and Tipranavir-d4

Executive Summary

The strategic replacement of hydrogen with its stable isotope, deuterium, represents a sophisticated approach in medicinal chemistry to enhance the pharmacokinetic properties of therapeutic agents. This guide provides a detailed comparative analysis of the stability of Tipranavir, a nonpeptidic protease inhibitor for HIV-1, and its deuterated isotopologue, Tipranavir-d4. We delve into the core principles of the deuterium kinetic isotope effect (KIE) and its profound impact on both metabolic and physicochemical stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for evaluating isotopically labeled compounds.

Introduction: Tipranavir and the Rationale for Deuteration

Tipranavir (TPV) is a critical component of antiretroviral therapy, specifically indicated for treatment-experienced HIV-1 patients who have developed resistance to other protease inhibitors.[1][2] Its unique non-peptidic structure allows it to bind effectively to the active site of the HIV protease enzyme, inhibiting the processing of viral polyproteins and preventing the formation of mature, infectious virions.[3][4][5]

However, like many xenobiotics, Tipranavir is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP3A4.[6] This metabolic clearance can influence its pharmacokinetic profile, requiring co-administration with a boosting agent like ritonavir to maintain therapeutic plasma concentrations.[5] The strategic deuteration of a drug molecule—replacing one or more hydrogen atoms with deuterium—is a technique used to favorably alter a drug's metabolic profile.[7][8] This modification leverages the Deuterium Kinetic Isotope Effect (KIE) .

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[9][10] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[11][12] Since C-H bond cleavage is often the rate-determining step in CYP-mediated metabolism, substituting hydrogen with deuterium at a metabolically vulnerable site can significantly slow down the rate of metabolism.[13][14] This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosage frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[][16]

Tipranavir-d4 is a deuterated version of Tipranavir, primarily used as an internal standard for its quantification in biological matrices by mass spectrometry.[17] However, its properties make it an excellent model for exploring the stability advantages conferred by deuteration. This guide will compare the stability of Tipranavir and Tipranavir-d4 from two critical perspectives: physicochemical stability under forced degradation conditions and metabolic stability in a simulated biological environment.

Part 1: Physicochemical Stability Comparison via Forced Degradation

Forced degradation studies are a cornerstone of drug development, mandated by regulatory bodies like the FDA and ICH to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[18][19][20] In these studies, the drug substance is subjected to stress conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis.[21][22]

The rationale behind comparing Tipranavir and Tipranavir-d4 under these conditions is to ascertain whether the increased strength of the C-D bond confers any additional protection against chemical degradation, independent of enzymatic action. While the KIE is most pronounced in enzyme-catalyzed reactions, subtle differences in chemical stability can sometimes be observed.[]

Experimental Design Rationale

The choice of stress conditions is dictated by ICH Q1A(R2) guidelines.[23]

-

Acid/Base Hydrolysis: Targets labile functional groups susceptible to cleavage in acidic or alkaline environments.

-

Oxidation: Simulates oxidative stress, which can be a degradation pathway for many organic molecules. Hydrogen peroxide is a common and aggressive oxidizing agent.

-

-

Thermal Stress: Assesses the molecule's stability at elevated temperatures.

-

-

Photostability: Evaluates degradation caused by exposure to light, which can induce photochemical reactions.

The comparison is quantitative, measuring the percentage of the parent drug remaining over time using a stability-indicating HPLC method.

Comparative Degradation Data Summary

The following table presents illustrative data from a comparative forced degradation study. The results demonstrate that while both molecules exhibit degradation, Tipranavir-d4 shows marginally enhanced resistance to certain stress conditions, though the primary stability advantage of deuteration is expected in metabolic studies.

| Stress Condition | Time (hours) | % Degradation Tipranavir (Illustrative) | % Degradation Tipranavir-d4 (Illustrative) | Predominant Degradation Pathway |

| 1 M HCl at 60°C | 24 | 12.5% | 12.1% | Hydrolysis of sulfonamide/pyrone moieties |

| 1 M NaOH at 60°C | 8 | 18.2% | 17.8% | Base-catalyzed hydrolysis |

| 10% H₂O₂ at RT | 24 | 9.8% | 9.5% | Oxidation of electron-rich centers |

| Dry Heat at 80°C | 48 | 5.1% | 4.9% | Thermolysis |

| Photostability (ICH Q1B) | 24 | 7.3% | 7.0% | Photochemical reaction |

Analysis: The data suggests that for non-enzymatic chemical degradation, the effect of deuteration is minimal. The core chemical structure of Tipranavir is the primary determinant of its stability under these stress conditions. The slight improvement seen in Tipranavir-d4 is likely negligible from a practical standpoint for product formulation, reinforcing that the key value of deuteration lies in altering metabolic, not physicochemical, stability.

Part 2: Metabolic Stability and the Kinetic Isotope Effect

The most significant stability difference between Tipranavir and Tipranavir-d4 is observed in their metabolic profiles. This section explores how the KIE slows the rate of enzymatic degradation, a critical factor for in-vivo performance.

Mechanism of Metabolic Stabilization

Cytochrome P450 enzymes metabolize drugs primarily through oxidative reactions, which often begin with the abstraction of a hydrogen atom from a C-H bond to form a transient radical intermediate.[13] This step is frequently the slowest, or rate-determining, step in the metabolic cascade.

By replacing a hydrogen atom at a primary site of metabolism (a "soft spot") with deuterium, the activation energy required for the CYP enzyme to cleave that bond is increased.[11] This results in a slower rate of metabolism for the deuterated molecule compared to its hydrogenated counterpart.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Tipranavir - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 4. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 6. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 16. isotope.com [isotope.com]

- 17. caymanchem.com [caymanchem.com]

- 18. pnrjournal.com [pnrjournal.com]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. mdpi.com [mdpi.com]

- 22. biobostonconsulting.com [biobostonconsulting.com]

- 23. fda.gov [fda.gov]

This guide details the development, validation, and execution of a bioanalytical method for Tipranavir quantification using Tipranavir-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS).

Technical Guide for Bioanalytical Method Development

Executive Summary

Tipranavir (TPV) is a non-peptidic protease inhibitor (NPPI) used in HIV-1 therapy, often co-administered with Ritonavir.[1] Due to significant inter-patient variability in pharmacokinetics and a narrow therapeutic window, Therapeutic Drug Monitoring (TDM) is critical.

This guide provides a protocol for the quantification of Tipranavir in human plasma using Tipranavir-d4 as an internal standard. Unlike structural analogs (e.g., Verapamil or Saquinavir), Tipranavir-d4 offers superior compensation for matrix effects, ionization suppression, and extraction variability due to its physicochemical identity with the analyte.

The Physicochemical Rationale

Analyte & Internal Standard Properties

Understanding the molecular behavior of Tipranavir is a prerequisite for method design.

| Property | Tipranavir (Analyte) | Tipranavir-d4 (Internal Standard) |

| CAS Number | 174484-41-4 | 1217819-15-2 |

| Formula | C₃₁H₃₃F₃N₂O₅S | C₃₁H₂₉D₄F₃N₂O₅S |

| Molecular Weight | 602.7 g/mol | 606.7 g/mol |

| Monoisotopic Mass | 602.21 | 606.23 |

| Precursor Ion [M+H]⁺ | m/z 603.2 | m/z 607.2 |

| LogP | ~6.1 (Highly Lipophilic) | ~6.1 |

| pKa | Weakly acidic (Sulfonamide) | Weakly acidic |

Why Tipranavir-d4?

-

Co-Elution: The deuterated standard elutes at the same retention time as the analyte. This ensures that any matrix effect (ion suppression/enhancement) occurring at that specific time point affects both the analyte and the IS equally, allowing the ratio to remain constant.

-

Mass Shift (+4 Da): The 4-Dalton shift is sufficient to avoid "cross-talk" (isotopic overlap) between the analyte and the IS in the mass spectrometer, provided the resolution is adequate.

-

Extraction Efficiency: Being chemically identical, Tipranavir-d4 mimics the extraction recovery of Tipranavir perfectly across Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) steps.

Method Development & Optimization

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic nitrogen in the pyridine and aniline moieties.

Protocol for Transition Selection:

-

Infusion: Infuse a 1 µg/mL solution of Tipranavir and Tipranavir-d4 (separately) at 10 µL/min into the MS.

-

Precursor Scan: Confirm the [M+H]⁺ parent ions:

-

TPV: 603.2

-

TPV-d4: 607.2

-

-

Product Ion Scan: Apply collision energy (CE) ramping (10–50 eV). Select the most intense and stable fragment.

-

Common Fragmentation: Cleavage often occurs at the sulfonamide bond or loss of the dihydropyrone moiety.

-

Note: Ensure the d4 label is retained in the selected fragment ion. If the label is on a leaving group, the fragment mass would be identical to the analyte, rendering the IS useless. (Tipranavir-d4 is typically labeled on the stable propyl/phenyl core, ensuring mass distinction in the fragment).

-

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% B to 95% B) required due to high lipophilicity (LogP ~6.1).

Step-by-Step Experimental Protocol

Reagent Preparation

-

Stock Solutions: Dissolve Tipranavir and Tipranavir-d4 in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Tipranavir-d4 stock to ~500 ng/mL in 50:50 Methanol:Water.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is faster for high-throughput clinical labs, though LLE provides cleaner extracts.

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Tipranavir-d4). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA). Dilution prevents peak distortion from strong solvent.

-

Injection: Inject 5–10 µL into the LC-MS/MS.

LC-MS/MS Parameters

| Parameter | Setting |

| System | HPLC/UPLC coupled to Triple Quadrupole MS |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Run Time | ~4.0 minutes |

| MRM Mode | Positive (ESI+) |

| Tipranavir Transition | 603.2 → Product Ion (Determine experimentally) |

| Tipranavir-d4 Transition | 607.2 → Product Ion (+4) |

| Dwell Time | 100 ms per transition |

Visualizing the Workflow

The following diagram illustrates the logical flow of the bioanalytical method, from sample intake to data processing.

Figure 1: Analytical workflow for Tipranavir quantification using Tipranavir-d4.[2]

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness," the method must include these self-validating checks in every run:

-

Linearity: Construct a calibration curve (e.g., 50 – 10,000 ng/mL). The correlation coefficient (

) must bengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Internal Standard Response: Monitor the absolute peak area of Tipranavir-d4 in all samples.

-

Rule: If the IS area varies by >50% compared to standards, it indicates a matrix effect or injection error.

-

-

Accuracy & Precision:

-

Carryover Check: Inject a blank sample immediately after the highest standard (ULOQ). The analyte peak in the blank should be < 20% of the LLOQ.

Troubleshooting Matrix Effects

If significant ion suppression is observed (IS response drops in patient samples):

-

Switch to Liquid-Liquid Extraction (LLE): Use Ethyl Acetate/Hexane (50:50) instead of PPT. This removes phospholipids that cause suppression.

-

Improve Chromatography: Extend the gradient wash step to ensure late-eluting lipids are cleared before the next injection.

References

-

Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Source: Journal of Chromatography B, 2004. URL:[Link]

-

Tipranavir-d4 Product Information & Structure. Source: Cayman Chemical / PubChem. URL:[Link]

-

A liquid chromatography-tandem mass spectrometry assay for quantification of... tipranavir... in the plasma of patients infected with HIV. Source: Journal of Chromatography B, 2009. URL:[Link]

-

Bioanalytical Method Validation Guidance for Industry. Source: FDA.gov. URL:[Link]

Sources

- 1. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journalijsra.com [journalijsra.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Abstract